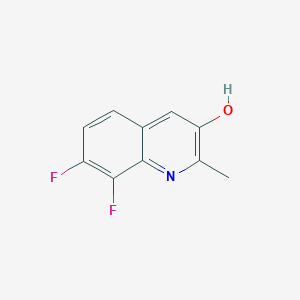
7,8-Difluoro-2-methylquinolin-3-ol
Cat. No. B8195311
M. Wt: 195.16 g/mol
InChI Key: BSGPFGOYNUTVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08772200B2
Procedure details


After 41 g of the crude product of 6,7-difluoroisatin was added to 200 mL of water, 75.3 g of potassium hydroxide (6 equivalents) was added thereto under ice-cooling and the mixture was stirred for 30 minutes. 42 g of bromoacetophenone (1.4 equivalents) was added dropwise to the suspension while maintaining the internal temperature of the reaction solution at 20 to 25° C., and the mixture was further stirred overnight at room temperature. After the resultant was neutralized with concentrated hydrochloric acid, the precipitated crystals were collected by filtration and washed with a small amount of water. The thus obtained crystals were sufficiently dried, and then added little by little to 100 mL of nitrobenzene heated to 130 to 140° C., and the mixture was stirred further for 1 hour at 150° C. After the reaction solution was cooled to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
[Compound]
Name
crude product
Quantity
41 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([C:6](=O)[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[OH-:14].[K+].Br[CH2:17][C:18](C1C=CC=CC=1)=O.Cl>O>[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:17]=[C:18]([OH:14])[C:7]([CH3:6])=[N:8]2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
crude product
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C(C(NC2=C1F)=O)=O
|
|
Name
|
|
|
Quantity
|
75.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under ice-cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was further stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The thus obtained crystals were sufficiently dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added little by little to 100 mL of nitrobenzene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 130 to 140° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred further for 1 hour at 150° C
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution was cooled to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitated crystals were washed with chloroform
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2C=C(C(=NC2=C1F)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.3 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
